(2E)-1-(2,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one
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Overview
Description
(2E)-1-(2,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2,4-dichlorobenzaldehyde and 3-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.
Reaction Scheme: [ \text{2,4-Dichlorobenzaldehyde} + \text{3-Methylacetophenone} \xrightarrow{\text{NaOH/EtOH}} \text{this compound} ]
Industrial Production Methods
On an industrial scale, the synthesis may involve continuous flow reactors to enhance the efficiency and yield of the product. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the α,β-unsaturated carbonyl system, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol. Catalytic hydrogenation can also reduce the double bond.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, due to the presence of activating groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Epoxides: from oxidation.
Alcohols: from reduction.
Nitro, sulfonyl, or halogenated derivatives: from substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-(2,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one is used as a precursor for synthesizing various heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its structure allows it to interact with
Properties
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c1-11-3-2-4-12(9-11)5-8-16(19)14-7-6-13(17)10-15(14)18/h2-10H,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYBVGSHMDROMN-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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